molecular formula C14H15NO2S B2520599 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1704523-81-8

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

Cat. No.: B2520599
CAS No.: 1704523-81-8
M. Wt: 261.34
InChI Key: NDWDLZOZCNQPJE-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a compound that features a benzamide group linked to a thiophene ring through a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3-methylthiophene with ethylene oxide in the presence of a base to form 2-(3-methylthiophen-2-yl)ethanol.

    Amidation Reaction: The hydroxyethyl intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of N-[2-oxo-2-(3-methylthiophen-2-yl)ethyl]benzamide.

    Reduction: Formation of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzylamine.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The thiophene ring imparts unique electronic properties, making this compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It can be used to study the interactions of thiophene-containing compounds with biological systems, providing insights into their pharmacological properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl chain and benzamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-2-(2-thienyl)ethyl]benzamide: Similar structure but with an unsubstituted thiophene ring.

    N-[2-hydroxy-2-(3-methylphenyl)ethyl]benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is unique due to the presence of the 3-methylthiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-10-7-8-18-13(10)12(16)9-15-14(17)11-5-3-2-4-6-11/h2-8,12,16H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDLZOZCNQPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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